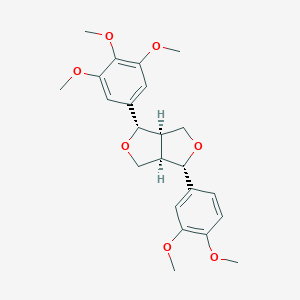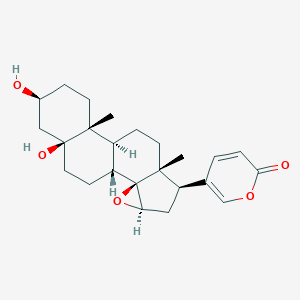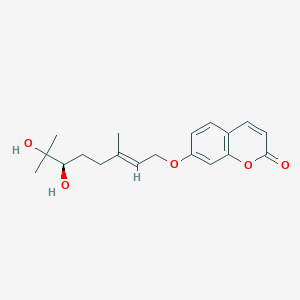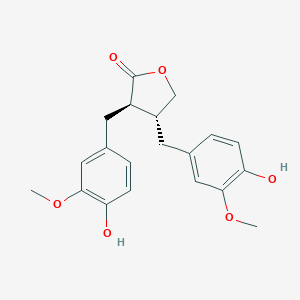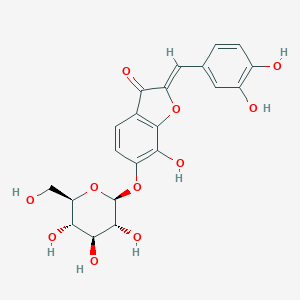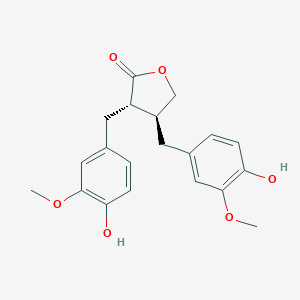
5-Methoxyflavone
説明
科学的研究の応用
Alleviation of Lung Injury
5-Methoxyflavone has been found to alleviate LPS-mediated lung injury . It promotes Nrf2-mediated suppression of the NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages . In a mouse model of LPS-induced acute lung injury (ALI), 5-Methoxyflavone administration ameliorated LPS-mediated lung pathological changes, the increased lung index (lung/body weight ratio), and epithelial cell apoptosis .
Anti-Inflammatory Properties
5-Methoxyflavone has shown anti-inflammatory properties. It inhibits LPS-induced expression of NOX4 and TLR4 as well as the activation of downstream signaling (NF-κB and P38 MAPK), which is accompanied by markedly decreased ROS levels and pro-inflammatory cytokines (IL-6, TNF-α, MCP-1, and IL-8) in BEAS-2B cells .
Nrf2 Activating Property
5-Methoxyflavone has an Nrf2 activating property. This property is related to its inhibitory effects on NOX4/TLR4/NF-κB/P38 MAPK signaling, thus abrogating the anti-inflammatory effects of 5-Methoxyflavone .
Suppression of M1 Macrophage Polarization
5-Methoxyflavone suppresses LPS/IFN-γ-mediated STAT1 signaling, resulting in suppression of LPS/IFN-γ-induced M1 macrophage polarization and the repolarization of M2 macrophages to M1 .
Biotransformation by Entomopathogenic Filamentous Fungi
5-Methoxyflavone undergoes biotransformation by selected entomopathogenic filamentous fungi . The formation of products and semi-products is the result of a cascading process. As a result of enzymes produced in the cells of the tested strains, the test compounds undergo progressive demethylation and/or hydroxylation and 4-O-methylglucosylation .
Growth Inhibitory Effects on Cancer Cells
In MCF-7 human breast cancer cells, 5-Methoxyflavone showed growth inhibitory effects with IC 50 values around 35 μM .
作用機序
Target of Action
5-Methoxyflavone, a member of the flavonoid family, has been found to interact with several targets. It has been shown to inhibit DNA polymerase-beta and act as a neuroprotective agent against beta-amyloid toxicity . It also interacts with the ionotropic GABA A receptors, which are known to mediate central nervous system (CNS) depressant effects . In the context of influenza A virus (IAV) infection, 5-Methoxyflavone has been found to increase the expression of radical S-adenosyl methionine domain containing 2 (RSAD2) and suppress endosomal acidification .
Mode of Action
5-Methoxyflavone interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of DNA polymerase-beta, an enzyme involved in DNA replication and repair . It also acts on the ionotropic GABA A receptors, potentially leading to CNS depressant effects . In the case of IAV infection, 5-Methoxyflavone increases the expression of RSAD2, a protein with antiviral properties, and suppresses endosomal acidification, a process crucial for viral entry into host cells .
Biochemical Pathways
5-Methoxyflavone affects several biochemical pathways. It has been found to activate AMP-activated protein kinase (AMPK)α, which in turn inhibits NF-κB and P38 MAPK signaling pathways . These pathways are involved in the regulation of inflammation and immune responses. By inhibiting these pathways, 5-Methoxyflavone can attenuate inflammation and lung injury caused by IAV . It also suppresses the NOX4/TLR4 axis, which is involved in the production of reactive oxygen species and the activation of inflammatory responses .
Pharmacokinetics
The pharmacokinetics of 5-Methoxyflavone, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in rats. After oral administration, the concentrations of methoxyflavones quickly reached their maximum within 1 to 2 hours, and then were gradually excreted with half-lives of 3 to 6 hours . The oral bioavailability of methoxyflavones was found to be low, ranging from 1 to 4% .
Result of Action
The action of 5-Methoxyflavone results in several molecular and cellular effects. It has been found to reduce the expression of pro-inflammatory mediators such as IL-6, TNF-α, MCP-1, and IL-8 in BEAS-2B cells . It also inhibits the activation of downstream signaling molecules like P-IKBα, P-P65, and P-P38 . In a mouse model of LPS-induced acute lung injury (ALI), 5-Methoxyflavone administration ameliorated lung pathological changes, reduced the lung index, and decreased epithelial cell apoptosis .
Action Environment
The action, efficacy, and stability of 5-Methoxyflavone can be influenced by various environmental factors. For instance, in the context of IAV infection, the presence of the virus and the resulting inflammatory environment can affect the action of 5-Methoxyflavone . Similarly, in the case of LPS-induced ALI, the presence of LPS and the resulting inflammatory response can influence the efficacy of 5-Methoxyflavone .
Safety and Hazards
特性
IUPAC Name |
5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSPUXANRGDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194917 | |
| Record name | 5-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyflavone | |
CAS RN |
42079-78-7 | |
| Record name | 5-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








